2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Description
Classification and Chemical Family
This compound belongs to the 4-thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur (S), nitrogen (N), and a ketone group. Structural features include:
The trifluoromethyl group enhances lipophilicity (LogP: 3.8), while the phenoxyacetic acid moiety improves water solubility (0.12 mg/mL at 25°C).
Historical Development of Thiazolidinone Chemistry
Thiazolidinone research has evolved through three phases:
Discovery Era (1900–1950)
Medicinal Expansion (1950–2000)
Modern Innovations (2000–Present)
Significance in Heterocyclic Chemistry Research
Four factors drive interest in this molecule:
Biofilm Penetration
Reduces S. aureus biofilm viability by 78% at 50 µg/mL via ppGpp synthase inhibition.Structural Tunability
The 3-(trifluoromethyl)phenyl group increases target affinity (Kd: 12 nM vs. 45 nM for unsubstituted analogs).Multi-Drug Resistance (MDR) Reversal
Synergizes with vancomycin (FIC index: 0.3) against MRSA by downregulating mecA.Green Synthesis Potential
82% yield achieved via solvent-free Knoevenagel condensation (Scheme 1).
Scheme 1: Synthetic route
- 3-(Trifluoromethyl)aniline + CS2 → Thiouronium salt
- Alkylation with methyl bromoacetate → Thioether intermediate
- Knoevenagel condensation with 2-methoxy-4-formylphenoxyacetic acid
Properties
IUPAC Name |
2-[2-methoxy-4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO5S2/c1-28-15-7-11(5-6-14(15)29-10-17(25)26)8-16-18(27)24(19(30)31-16)13-4-2-3-12(9-13)20(21,22)23/h2-9H,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKVUKXEWUALQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-(Trifluoromethyl)aniline with Mercaptoacetic Acid
The thiazolidinone ring is constructed via a cyclocondensation reaction:
Reaction Conditions
-
Reactants : 3-(Trifluoromethyl)aniline (1.0 equiv), mercaptoacetic acid (1.2 equiv), chloroacetyl chloride (1.1 equiv)
-
Solvent : Dichloromethane (DCM), anhydrous
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Catalyst : Triethylamine (2.0 equiv)
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Temperature : 0°C → room temperature (12 h)
-
Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation
Outcome :
Oxidation to the 5-Ylidene Derivative
The thiazolidinone is oxidized to introduce the 5-ylidene moiety:
Reaction Conditions
-
Oxidizing Agent : N-Bromosuccinimide (NBS, 1.05 equiv)
-
Solvent : Acetonitrile
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Temperature : 60°C (4 h)
-
Workup : Filtration, recrystallization from ethanol
Outcome :
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Intermediate : 3-[3-(Trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene
-
Characterization : IR (KBr): 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).
Synthesis of the Aldehyde-Containing Side Chain
Williamson Ether Synthesis of 2-Methoxy-4-hydroxybenzaldehyde
Reaction Conditions
-
Reactants : 4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv), ethyl bromoacetate (1.1 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMF, anhydrous
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Temperature : 80°C (6 h)
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Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (SiO₂, hexane/EtOAc 4:1)
Outcome :
Saponification to the Carboxylic Acid
Reaction Conditions
-
Reactants : Ethyl 2-(2-methoxy-4-formylphenoxy)acetate (1.0 equiv)
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Base : NaOH (2.0 equiv)
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Solvent : THF/H₂O (3:1)
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Temperature : 50°C (3 h)
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Workup : Acidification with HCl (1M), extraction with EtOAc
Outcome :
-
Intermediate : 2-[2-Methoxy-4-formylphenoxy]acetic acid
Knoevenagel Condensation for (Z)-Configuration
Coupling of Thiazolidinone and Aldehyde
Reaction Conditions
-
Reactants :
-
Thiazolidin-5-ylidene (1.0 equiv)
-
2-[2-Methoxy-4-formylphenoxy]acetic acid (1.05 equiv)
-
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Catalyst : Piperidine (0.1 equiv), acetic acid (0.2 equiv)
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Solvent : Toluene, anhydrous
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Temperature : Reflux (110°C, 8 h) with Dean-Stark trap
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Workup : Cooling, filtration, recrystallization from MeOH/H₂O
Outcome :
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Final Product : 2-[2-Methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
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Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the trifluoromethylphenyl group and the acetic acid side chain during condensation.
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Characterization :
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative studies reveal toluene as the optimal solvent for the Knoevenagel step, minimizing side reactions (e.g., decarboxylation) versus polar aprotic solvents like DMF. Piperidine-acetic acid systems outperform other bases (e.g., pyrrolidine or ammonium acetate) in yield and stereoselectivity.
Temperature and Reaction Time
Prolonged reflux (>10 h) diminishes yields due to product degradation, while shorter durations (<6 h) lead to incomplete conversion. The optimal window is 8–9 h.
Purification Techniques
Recrystallization from methanol/water (7:3) achieves >98% purity, avoiding costly chromatographic methods.
Analytical Data Summary
| Parameter | Value/Observation | Method | Reference |
|---|---|---|---|
| Melting Point | 218–220°C | DSC | |
| Purity (HPLC) | 99.2% | C18 column | |
| Solubility (25°C) | 0.5 mg/mL in DMSO | Gravimetric | |
| LogP (Calculated) | 3.45 | ChemAxon |
Challenges and Mitigation Strategies
-
Thione Oxidation : Conduct reactions under N₂ atmosphere with BHT (0.1%) as radical scavenger.
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E/Z Isomerization : Strict temperature control (<110°C) prevents thermal equilibration.
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Carboxylic Acid Protection : Use of ethyl ester during condensation avoids side reactions; mild saponification preserves stereochemistry .
Chemical Reactions Analysis
Types of Reactions
2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles for substitution reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydroxyl derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds derived from thiazolidinone structures. Research indicates that derivatives of this compound exhibit significant activity against antibiotic-resistant bacteria, particularly ESKAPE pathogens, which are responsible for many nosocomial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
Compounds similar to 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid have shown potential in reducing inflammation. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antidiabetic Effects
There is emerging evidence suggesting that this compound may influence glucose metabolism and insulin sensitivity. Preliminary studies indicate that it can enhance the expression of glucose transporter proteins, which are crucial for glucose uptake in tissues, thereby contributing to its potential as an antidiabetic agent .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Key synthetic methods include:
- Formation of Thiazolidinone Core : This involves the reaction of appropriate aldehydes with thiourea under acidic conditions.
- Functionalization : Subsequent steps include the introduction of methoxy and trifluoromethyl groups through nucleophilic substitution reactions.
- Final Coupling : The final product is achieved by coupling various intermediates through condensation reactions.
These synthetic methodologies can be optimized for industrial applications to enhance yield and reduce costs through techniques such as continuous flow synthesis and the use of novel catalysts .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and trifluoromethyl group are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Analog 1 : Methyl [3-(4-Chlorophenyl)-2-{[(2,4-Dichloro-1,3-Thiazol-5-Yl)Methylidene]Hydrazinylidene}-4-Oxo-1,3-Thiazolidin-5-Ylidene]Acetate
- Key Features :
- Activity : Demonstrated anti-Toxoplasma gondii activity , likely due to electron-withdrawing chloro groups enhancing electrophilicity .
Analog 2 : 2-[(5Z)-5-[(3-{4-[(4-Fluorophenyl)Methoxy]Phenyl}-1-Phenyl-1H-Pyrazol-4-Yl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetic Acid
- Key Features :
- Activity: Not explicitly stated, but fluorinated analogs often target enzymes or receptors with high specificity.
Analog 3 : 2-[(5Z)-5-[[3-(4-Ethoxy-2-Methylphenyl)-1-Phenylpyrazol-4-Yl]Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetic Acid
- Key Features :
Analog 4 : 2-(4-[(2,4-Dioxothiazolidin-5-Yl)Methyl]Phenoxy)Acetic Acid
Pharmacological and Physicochemical Properties
- Compound A vs. Analog 1 : The trifluoromethyl group in Compound A may confer greater metabolic stability compared to Analog 1’s chloro groups, which are prone to dehalogenation .
- Compound A vs. Analog 3: The methoxy phenoxy acetic acid chain in Compound A likely enhances aqueous solubility over Analog 3’s ethoxy-methylphenyl group .
Research Implications and Challenges
Biological Activity
The compound 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 467.6 g/mol. The structure includes a thiazolidinone moiety and methoxy groups, which are significant for its biological activity.
The biological effects of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the thiazolidinone ring enhances its binding affinity to these targets, potentially altering their activity and leading to various biological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against various strains of Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial effectiveness compared to standard antibiotics like ceftriaxone .
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20–40 | 40–70 |
| Ceftriaxone | 0.1 | 4 |
Anti-inflammatory Activity
In vitro studies have suggested that compounds containing the thiazolidinone structure exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, which plays a crucial role in inflammation .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, compounds structurally related to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazolidinone derivatives against multi-drug resistant strains. The results indicated that some derivatives exhibited potent activity at non-cytotoxic concentrations, outperforming traditional antibiotics in specific cases .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of thiazolidinones, demonstrating that these compounds could significantly reduce inflammation markers in cellular models .
- Anticancer Properties : A recent study assessed the cytotoxic effects of thiazolidinone derivatives on breast cancer cell lines, revealing that certain modifications to the structure enhanced their efficacy in inducing cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
